N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine
Description
This compound is a Schiff base derivative characterized by a (Z)-configured imine linkage between a 4-methylbenzoyloxy group and a 4-morpholino-3-nitrophenyl moiety. The methyl group on the benzoyl moiety may increase lipophilicity, influencing bioavailability and membrane permeability.
Properties
IUPAC Name |
[(Z)-(4-morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-14-2-5-16(6-3-14)19(23)27-20-13-15-4-7-17(18(12-15)22(24)25)21-8-10-26-11-9-21/h2-7,12-13H,8-11H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLXBOLSGWTWCM-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=CC2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C\C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with 4-morpholino-3-nitrobenzaldehyde in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted morpholino derivatives.
Scientific Research Applications
N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects. The morpholino group can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Substituent Impact: Electron-Withdrawing Groups (NO2): The 3-nitro group stabilizes the imine bond via resonance, a feature shared across analogues . Amine Moieties: Morpholino (target compound) vs. piperidine () vs. piperazine (). Aromatic Systems: Pyrazole () vs. phenyl (target compound). Heterocycles like pyrazole may enhance bioactivity but reduce thermal stability .
Q & A
Q. What synthetic methodologies are optimal for preparing N-[(4-methylbenzoyl)oxy]-N-[(Z)-(4-morpholino-3-nitrophenyl)methylidene]amine?
- Methodological Answer :
The synthesis involves multi-step reactions, starting with the formation of the imine bond via condensation between 4-morpholino-3-nitrobenzaldehyde and N-(4-methylbenzoyloxy)amine. Catalysts like palladium or copper are critical for regioselectivity, particularly to enforce the (Z)-configuration . Solvents such as DMF or toluene under inert atmospheres (N₂/Ar) at 60–80°C are recommended to avoid side reactions. Purification requires column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) .
Q. How can the stereochemical integrity of the (Z)-configured imine be confirmed?
- Methodological Answer :
Use -NMR coupling constants () between the imine proton and adjacent groups. For (Z)-isomers, -values typically range 10–12 Hz due to restricted rotation. X-ray crystallography is definitive but requires high-quality crystals. Alternatively, NOESY NMR can detect spatial proximity between the morpholino group and the nitro substituent .
Q. What analytical techniques are essential for characterizing purity and structure?
- Methodological Answer :
- HPLC-MS (reverse-phase C18 column, acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks () and purity (>95%).
- FT-IR for detecting imine (C=N stretch at ~1600 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
- Elemental Analysis to validate stoichiometry (C, H, N, O) within ±0.4% theoretical values .
Advanced Research Questions
Q. How does the nitro group at the 3-position of the phenyl ring influence electronic properties and reactivity?
- Methodological Answer :
The nitro group is a strong electron-withdrawing meta-director, polarizing the aromatic ring and stabilizing the imine via resonance. Computational studies (DFT, e.g., B3LYP/6-31G*) reveal a LUMO localized on the nitro-imine system, making it susceptible to nucleophilic attack. Electrochemical analysis (cyclic voltammetry) shows reduction peaks at −0.8 to −1.2 V (vs. Ag/AgCl), indicating redox activity relevant to catalytic or biological applications .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at −20°C under argon.
- Hydrolytic Stability : Avoid protic solvents; use molecular sieves in storage containers.
- Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C. For solutions, maintain pH 6–7 (buffered with phosphate) to prevent imine hydrolysis .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or oxidoreductases). Focus on the morpholino and nitro groups as hydrogen-bond acceptors.
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values. For example, replacing the 4-methylbenzoyl group with a trifluoromethyl analog increases lipophilicity (logP +0.5) and membrane permeability .
Data Contradiction Analysis
Q. Conflicting reports on catalytic activity in asymmetric synthesis: How to resolve discrepancies?
- Methodological Answer :
Discrepancies often arise from impurities or varying reaction scales. Reproduce experiments using:
Q. Divergent biological activity data across cell lines: How to validate findings?
- Methodological Answer :
Comparative Structural Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
